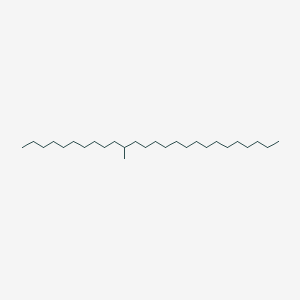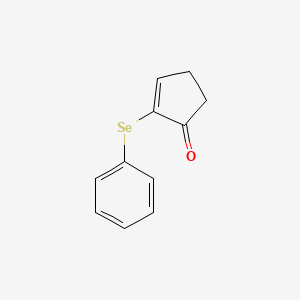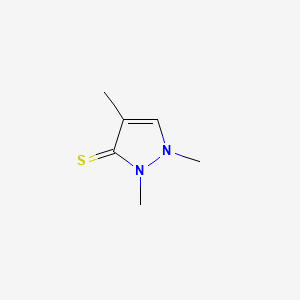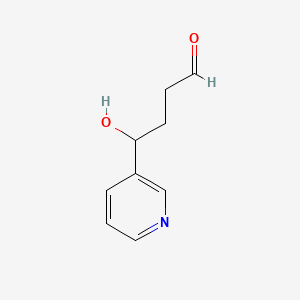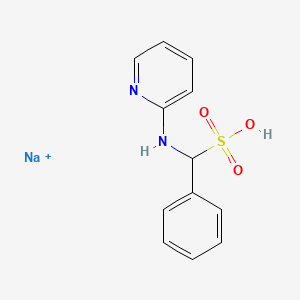![molecular formula C8H15BrO2 B14469791 2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane CAS No. 66478-58-8](/img/structure/B14469791.png)
2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane: is an organobromine compound characterized by its unique structure, which includes a bromine atom, an isopropyl group, and an ethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane typically involves the reaction of 1-bromo-2-propanol with an appropriate alkylating agent under controlled conditions. One common method involves the use of hydrobromic acid and sulfuric acid to treat propanol, resulting in the formation of the desired brominated compound . Another synthetic route includes the use of phosphorus tribromide or a Hunsdiecker reaction with butyric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving distillation and purification steps to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different products.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes, such as propene, when treated with alcoholic potassium hydroxide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Alcoholic Potassium Hydroxide: Used for elimination reactions to form alkenes.
Hydrobromic Acid and Sulfuric Acid: Used in the synthesis of the compound.
Phosphorus Tribromide: An alternative reagent for bromination reactions.
Major Products Formed
Propene: Formed through elimination reactions.
Various Substituted Compounds: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Medicine: Investigated for its potential use in pharmaceutical synthesis and drug development.
Industry: Utilized in the production of adhesives, solvents, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane involves its reactivity with various nucleophiles and bases. The bromine atom acts as a leaving group, allowing for substitution and elimination reactions to occur. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-propanol: A related compound with similar reactivity and applications.
2-Bromo-2-methylpropane: Another brominated compound used in organic synthesis.
Uniqueness
2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane is unique due to its specific structure, which includes both an isopropyl group and an ethenyl group
Propiedades
Número CAS |
66478-58-8 |
|---|---|
Fórmula molecular |
C8H15BrO2 |
Peso molecular |
223.11 g/mol |
Nombre IUPAC |
2-(2-bromo-2-propan-2-yloxyethenoxy)propane |
InChI |
InChI=1S/C8H15BrO2/c1-6(2)10-5-8(9)11-7(3)4/h5-7H,1-4H3 |
Clave InChI |
MOHKJTDPIGHLHA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC=C(OC(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-3-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]-](/img/structure/B14469715.png)
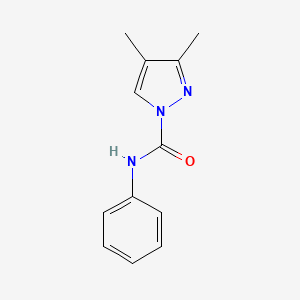
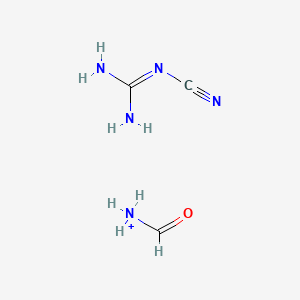
![4-[Butyl(prop-2-EN-1-YL)amino]butan-2-one](/img/structure/B14469742.png)

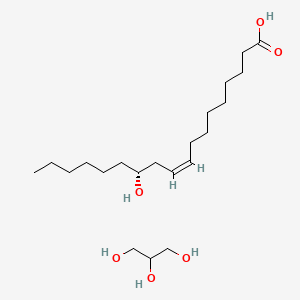
methanone](/img/structure/B14469765.png)
